
3-Hexyne, 1,6-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexyne, 1,6-dibromo-: is an organic compound with the molecular formula C6H8Br2. It is a derivative of 3-hexyne, where bromine atoms are attached to the first and sixth carbon atoms. This compound is a colorless liquid and is one of the many bromine-containing aliphatic acetylenes. Its unique structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions:
Elimination Reactions of Dihalides: One common method for preparing 3-hexyne, 1,6-dibromo- involves the elimination of hydrogen bromide from 1,6-dibromohexane.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process starting from hexane. The initial step involves the bromination of hexane to form 1,6-dibromohexane, followed by dehydrohalogenation to yield 3-hexyne, 1,6-dibromo-.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Hexyne, 1,6-dibromo- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Polymerization: The compound can be polymerized using Ziegler-type catalysts or transition metal catalysts such as molybdenum (Mo) and tungsten (W).
Major Products:
Substitution Reactions: Depending on the nucleophile used, the major products can include 3-hexyne derivatives with different functional groups replacing the bromine atoms.
Polymerization: The major products are polymers with conjugated polyene structures, which have applications in various industries.
科学的研究の応用
Chemistry:
Reagent in Organometallic Chemistry: 3-Hexyne, 1,6-dibromo- is used as a reagent in the synthesis of organometallic complexes.
Biology and Medicine:
Potential Antimicrobial Agent: Due to its bromine content, the compound is being explored for its potential antimicrobial properties. Bromine-containing compounds are known to exhibit biological activity against various pathogens.
Industry:
作用機序
The mechanism by which 3-hexyne, 1,6-dibromo- exerts its effects largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In polymerization reactions, the compound forms long-chain polymers through coordination polymerization facilitated by metal catalysts .
類似化合物との比較
6-Bromo-1-hexyne: This compound is similar in structure but has only one bromine atom attached to the sixth carbon. It exhibits different reactivity and polymerization behavior compared to 3-hexyne, 1,6-dibromo-.
1,5-Dibromo-3-methylpentane: Another bromine-containing aliphatic compound, but with a different carbon chain structure and bromine positions.
Uniqueness:
Dual Bromine Substitution: The presence of bromine atoms at both ends of the carbon chain in 3-hexyne, 1,6-dibromo- makes it unique and allows for diverse chemical reactions and applications.
Polymerization Potential: Its ability to form conjugated polyene polymers sets it apart from other similar compounds.
特性
CAS番号 |
61233-70-3 |
|---|---|
分子式 |
C6H8Br2 |
分子量 |
239.94 g/mol |
IUPAC名 |
1,6-dibromohex-3-yne |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h3-6H2 |
InChIキー |
GVVHGLBWJFRVBC-UHFFFAOYSA-N |
正規SMILES |
C(CBr)C#CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


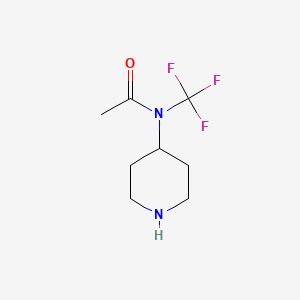


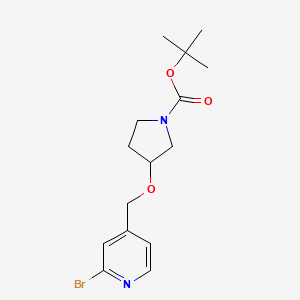
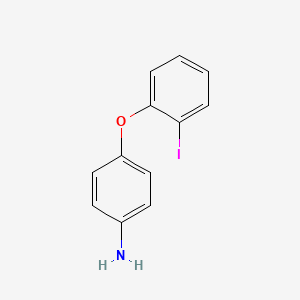
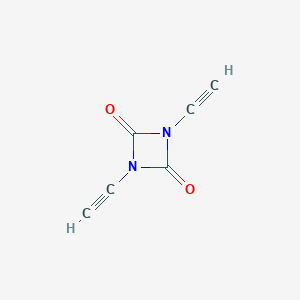
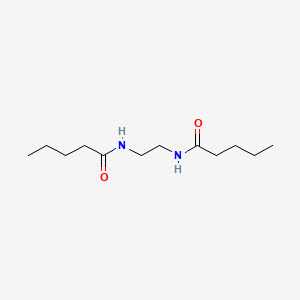
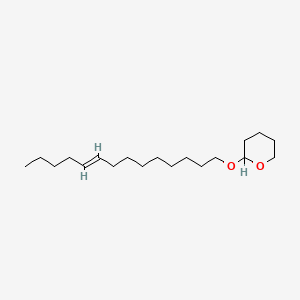

![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
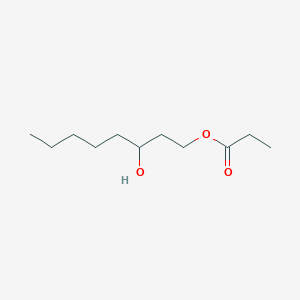

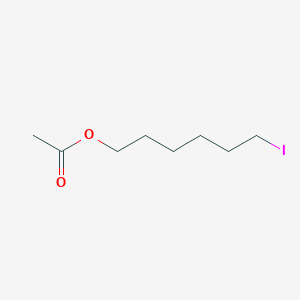
![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
